molecular formula C6H8BCl2NO2 B3040494 (5-Amino-2-chlorophenyl)boronic acid hydrochloride CAS No. 2096340-32-6

(5-Amino-2-chlorophenyl)boronic acid hydrochloride

Cat. No.: B3040494
CAS No.: 2096340-32-6
M. Wt: 207.85
InChI Key: LZLUPPGYAMRAPF-UHFFFAOYSA-N
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Description

(5-Amino-2-chlorophenyl)boronic acid hydrochloride (CAS: 2096340-32-6) is a boronic acid derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 5-position and a chloro (-Cl) group at the 2-position, with the boronic acid moiety (-B(OH)₂) in the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular weight is approximately 207.85 g/mol, and it is typically available at 98% purity . Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and as protease inhibitors, with substituents dictating their reactivity and biological activity.

Properties

IUPAC Name

(5-amino-2-chlorophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLUPPGYAMRAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-chlorophenyl)boronic acid hydrochloride typically involves the following steps:

    Amination: Introduction of the amino group at the 5-position of the phenyl ring.

    Chlorination: Introduction of the chlorine atom at the 2-position.

    Boronic Acid Formation: Introduction of the boronic acid group.

Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Amino-2-chlorophenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and chlorine groups can participate in nucleophilic and electrophilic substitution reactions.

    Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide can oxidize the boronic acid group.

    Reduction: Reducing agents like sodium borohydride can reduce the compound under specific conditions.

    Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.

Major Products:

    Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.

    Substituted Derivatives: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (5-Amino-2-chlorophenyl)boronic acid hydrochloride is as a reagent in Suzuki–Miyaura coupling reactions , which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is pivotal for constructing complex organic molecules, making this compound valuable in developing pharmaceuticals and other organic materials.

Cancer Treatment

Research has indicated that this compound exhibits potential as a therapeutic agent against cancer. In studies involving breast cancer cell lines such as MCF-7 and MDA-MB-231, it demonstrated superior growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). The IC50 values ranged from 0.87 to 12.91 µM for MCF-7 cells, indicating its effectiveness in promoting apoptosis through mitochondrial pathways .

Antibacterial Activity

The compound has also shown promising antibacterial properties , particularly against resistant strains of bacteria. It acts by binding to serine residues in β-lactamases, which are enzymes that confer antibiotic resistance. For instance, it has a Ki value of 0.004 - 0.008 µM against Class C β-lactamases, demonstrating its potential as a lead compound for developing new antibacterial agents targeting resistant infections .

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme inhibitors and protein interactions. Its ability to modify the selectivity and activity of bioactive molecules through the introduction of boronic acid groups has opened avenues for investigating new therapeutic targets and mechanisms .

Industrial Applications

This compound is also employed in the production of advanced materials and chemical sensors. Its unique structural features allow it to participate in various catalytic processes, enhancing reaction rates and selectivity in industrial settings.

Case Study 1: Cancer Treatment

A significant study highlighted the compound's role in increasing caspase-9 levels in MCF-7 breast cancer cells, indicating its potential to induce apoptosis through mitochondrial pathways .

Case Study 2: Antibacterial Efficacy

Another notable research project focused on its ability to inhibit biofilm formation by Pseudomonas aeruginosa, showcasing its potential use in treating chronic bacterial infections associated with biofilms .

Mechanism of Action

The mechanism of action of (5-Amino-2-chlorophenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Key Properties
(5-Amino-2-chlorophenyl)boronic acid hydrochloride 2096340-32-6 5-NH₂, 2-Cl 207.85 98% High solubility (HCl salt), moderate stability
(2-Amino-4-cyanophenyl)boronic acid hydrochloride 850568-47-7 2-NH₂, 4-CN 198.44 N/A Polar due to cyano group; potential for H-bonding
3-Amino-4-fluorophenylboronic acid 873566-75-7 3-NH₂, 4-F 155.96 N/A Enhanced electronegativity (F), lower steric bulk
(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride 1072946-46-3 5-CH₂NH₂, 2-F 205.42 N/A Aminomethyl group improves membrane permeability
(2-(Aminomethyl)phenyl)boronic acid hydrochloride 850589-36-5 2-CH₂NH₂ 187.43 N/A Reduced steric hindrance; lower molecular weight
Key Observations:
  • Chloro vs.
  • Amino vs. Aminomethyl: The free amino group (-NH₂) in the target compound may engage in stronger hydrogen bonding, whereas aminomethyl (-CH₂NH₂) derivatives (e.g., CAS 1072946-46-3) offer improved lipophilicity for cellular uptake .
  • Hydrochloride Salts: The hydrochloride form of the target compound and analogs like (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride improves aqueous solubility, critical for in vitro assays .

Biological Activity

(5-Amino-2-chlorophenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include an amino group at the 5-position and a chlorine atom at the 2-position of the phenyl ring, along with a boronic acid functional group. The hydrochloride form enhances its solubility and stability, making it suitable for diverse applications.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its role as a reagent in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction. This reaction is crucial for the synthesis of complex organic molecules and has implications in drug discovery and development.

The compound's mechanism of action involves several pathways:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, impacting cellular functions such as signaling pathways and gene expression.
  • Protein Interactions : The boronic acid moiety allows it to form reversible covalent bonds with diols, which can enhance selectivity towards specific proteins or enzymes.
  • Cellular Effects : It influences cellular metabolism and can induce apoptosis in cancer cells through various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Cancer Cell Line IC50 Value (µM) Comparison with 5-Fluorouracil (5-FU)
MCF-70.87 - 12.91Better than 17.02
MDA-MB-2311.75 - 9.46Better than 11.73

These findings suggest that this compound exhibits superior growth inhibition compared to traditional chemotherapeutic agents like 5-FU, making it a promising candidate for further investigation in cancer treatment .

Antibacterial Activity

The compound has also demonstrated antibacterial properties, particularly against resistant strains of bacteria. Its mechanism involves binding to serine residues in β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

Bacterial Strain Ki Value (µM) Effectiveness
Class C β-lactamases0.004 - 0.008Highly effective

This suggests that this compound could be utilized in designing new antibacterial agents targeting resistant infections .

Case Studies

  • Cancer Treatment : A study involving the application of this compound on MCF-7 breast cancer cells showed a significant increase in caspase-9 levels, indicating its role in promoting apoptosis through mitochondrial pathways .
  • Inhibition of Biofilm Formation : Another research highlighted its ability to inhibit biofilm formation by Pseudomonas aeruginosa, showcasing its potential use in treating chronic bacterial infections associated with biofilms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-Amino-2-chlorophenyl)boronic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) or boronic ester functionalization. For example, catalytic protodeboronation of pinacol boronic esters under radical conditions can improve yields for primary alkyl derivatives . Adjusting pH during synthesis (e.g., maintaining pH ~6 with 10% HCl) is critical to stabilize intermediates . Use inert atmospheres (N₂/Ar) to prevent oxidation of the boronic acid moiety .

Q. How should researchers purify and characterize this compound to ensure high purity for downstream applications?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Monitor for hygroscopicity; store intermediates under anhydrous conditions .
  • Characterization : Use NMR (¹H/¹³C, ¹¹B for boron coordination), HPLC (≥95% purity threshold), and mass spectrometry (Exact Mass: ~226.11 g/mol for related boronic acids) . Melting point analysis (248–250°C range) confirms crystallinity .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the boronic acid group. Avoid prolonged exposure to light, which may degrade the aromatic amine moiety . Solubility in water is limited; use DMSO or THF for stock solutions, and confirm stability via TLC before experiments .

Advanced Research Questions

Q. How can contradictory reactivity data in Suzuki-Miyaura cross-coupling reactions be resolved?

  • Methodological Answer : Contradictions often arise from competing protodeboronation or steric hindrance. Optimize using Pd catalysts (e.g., XPhos Pd G2) with potassium phosphate buffer in THF/H₂O (3:1) to enhance coupling efficiency . For electron-deficient aryl chlorides, increase reaction temperatures (80–100°C) and extend reaction times (24–48 hrs) . Validate side products via LC-MS .

Q. What strategies enable the use of this compound in nucleus-targeted drug delivery systems?

  • Methodological Answer : Functionalize the boronic acid with diethanolamine (DEA) to form cyclic boronic esters, which improve solubility and enable pH-responsive release in cellular environments . Conjugate via carbamate linkages to cargo molecules (e.g., fluorophores or therapeutics) and validate nuclear localization using confocal microscopy .

Q. How does the hydrochloride counterion influence the compound’s reactivity in aqueous vs. organic phases?

  • Methodological Answer : The hydrochloride enhances water solubility via protonation of the amino group, critical for biological assays. In organic phases (e.g., THF), neutral conditions (pH 7.4) deprotonate the amine, activating the boronic acid for esterification or transesterification . Compare reactivity in buffered (PBS) vs. non-buffered systems using kinetic assays .

Q. What advanced applications exist in dynamic hydrogel design using boronate ester chemistry?

  • Methodological Answer : Incorporate the compound into polysaccharide-based hydrogels (e.g., hyaluronic acid) to form reversible B-O bonds. These hydrogels self-heal under physiological pH and respond to glucose levels, making them suitable for diabetic wound dressings. Characterize viscoelastic properties via rheometry and validate biocompatibility in vitro .

Q. How can researchers address discrepancies in protodeboronation efficiency across different substrates?

  • Methodological Answer : Protodeboronation is substrate-dependent. For unactivated alkyl esters, employ radical initiators (e.g., AIBN) with thiol catalysts (e.g., HSiiPr₃) in DMSO at 60°C . Contrast with aryl derivatives, where acidic conditions (HCl/1,4-dioxane) are more effective. Use ¹¹B NMR to track boron intermediate speciation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Amino-2-chlorophenyl)boronic acid hydrochloride
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(5-Amino-2-chlorophenyl)boronic acid hydrochloride

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